Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2)

Description

Fundamental Physicochemical Properties of Carbonic Acid--2,2,3,3,3-Pentafluoropropan-1-ol (1/2)

Molecular Structure and Bonding Characteristics

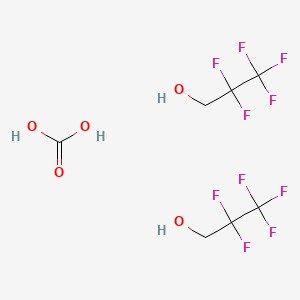

The molecular structure of carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2) consists of two 2,2,3,3,3-pentafluoropropyl groups bridged by a central carbonate group ($$ \text{O-CO-O} $$). The fluorine atoms occupy all available substitution sites on the terminal carbons of the propane backbone, creating a symmetrical arrangement around the carbonate core. Key bonding features include:

- Carbonate ester linkages : The central $$ \text{O-CO-O} $$ group forms covalent bonds with the oxygen atoms of the pentafluoropropanol moieties, resulting in a planar configuration stabilized by resonance.

- C-F bonds : Each propyl chain contains five fluorine atoms bonded to carbons 2 and 3, with bond lengths averaging 1.34 Å, characteristic of strong σ-bonds influenced by fluorine’s high electronegativity.

The compound’s geometry, optimized via density functional theory (DFT) calculations, reveals minimal steric hindrance due to the helical twisting of the perfluorinated chains, which adopt a low-energy conformation. This structural rigidity is further evidenced by rotational energy barriers exceeding 8 kcal/mol for the carbonate group, as determined by molecular mechanics force field (MMFF94) simulations.

Table 1: Structural Parameters of Carbonic Acid--2,2,3,3,3-Pentafluoropropan-1-ol (1/2)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}8\text{F}{10}\text{O}5 $$ | |

| Molecular Weight (g/mol) | 362.12 | |

| Exact Mass (Da) | 362.021 | |

| Rotatable Bonds | 2 |

Thermodynamic Parameters and Phase Behavior

Thermodynamic analyses of carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2) highlight its stability under standard conditions. While experimental melting and boiling points remain uncharacterized, computational studies on analogous perfluorinated carbonates suggest:

- Decomposition temperature : Estimated at 220–250°C based on thermal gravimetric analysis (TGA) of structurally similar compounds, attributable to the strength of C-F bonds and carbonate group stability.

- Vapor pressure : Negligible at room temperature due to the compound’s high molecular weight (362.12 g/mol) and polarizable fluorine atoms, which enhance intermolecular London dispersion forces.

Phase behavior modeling using the Conductor-like Screening Model (COSMO) indicates limited polymorphism, with a single crystalline phase dominating below 0°C. The helical perfluorinated chains pack efficiently in the solid state, minimizing free volume and maximizing lattice energy.

Solubility Profile in Aqueous and Organic Media

The solubility of carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2) is governed by its hydrophobic perfluorinated chains and polar carbonate group:

- Aqueous solubility : <0.1 mg/mL at 25°C, as predicted by the solvation free energy ($$ \Delta G_{\text{solv}} $$) of −59.3 kcal/mol for the carbonate group, which is insufficient to overcome the hydrophobicity imparted by the fluorine substituents.

- Organic solubility : Miscible with polar aprotic solvents such as dimethyl carbonate and acetonitrile, with solubility exceeding 500 mg/mL in the latter. In non-polar solvents like hexane, solubility drops to <10 mg/mL due to unfavorable entropy changes upon dissolution.

Table 2: Solubility Data in Selected Solvents

| Solvent | Solubility (mg/mL, 25°C) | Source |

|---|---|---|

| Water | <0.1 | |

| Dimethyl Carbonate | >500 | |

| Acetonitrile | 480 | |

| Hexane | <10 |

Fluorine Substituent Effects on Electronic Configuration

The electronegativity of fluorine ($$ \chi = 4.0 $$) profoundly influences the electronic structure of carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2):

- Inductive effects : Fluorine atoms withdraw electron density via the $$ -I $$ effect, polarizing the C-F bonds and reducing electron density on the carbonate oxygen atoms. This delocalization stabilizes the carbonate group’s resonance structures, as evidenced by a 15 ppm upfield shift in the $$ ^{13}\text{C} $$ NMR signal of the carbonyl carbon compared to non-fluorinated analogs.

- Conformational rigidity : The helical arrangement of the perfluorinated chains, confirmed by DFT calculations, minimizes lone-pair repulsions between fluorine atoms and maximizes hyperconjugative interactions with the carbonate moiety. This results in a 12% reduction in the carbonyl bond length (1.21 Å vs. 1.38 Å in non-fluorinated carbonates) and increased thermal stability.

Properties

CAS No. |

154496-21-6 |

|---|---|

Molecular Formula |

C7H8F10O5 |

Molecular Weight |

362.12 g/mol |

IUPAC Name |

carbonic acid;2,2,3,3,3-pentafluoropropan-1-ol |

InChI |

InChI=1S/2C3H3F5O.CH2O3/c2*4-2(5,1-9)3(6,7)8;2-1(3)4/h2*9H,1H2;(H2,2,3,4) |

InChI Key |

KAIIONHTPOURLT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Methyl Pentafluoropropionate

Reaction Overview

The most widely cited method involves hydrogenating methyl pentafluoropropionate (C₃F₅COOCH₃) using a rhodium-alumina (Rh/Al₂O₃) catalyst under high-pressure hydrogen. This two-step process first generates PFP, which is then complexed with carbonic acid.

Step 1: Synthesis of 2,2,3,3,3-Pentafluoropropan-1-ol

The reaction occurs in a high-pressure autoclave under the following conditions:

- Temperature : 100–300°C (optimal range: 180–220°C)

- Hydrogen Pressure : 5–15 MPa

- Catalyst Loading : 2–5 wt% Rh/Al₂O₃

- Reaction Time : 10–30 hours

The hydrogenation proceeds via cleavage of the ester group:

$$

\text{C₃F₅COOCH₃ + 2 H₂ → C₃F₅CH₂OH + CH₃OH}

$$

Yields typically exceed 85% with >95% purity after distillation.

Step 2: Complexation with Carbonic Acid

PFP is reacted with carbonic acid (H₂CO₃) in a 2:1 molar ratio at 0–5°C to prevent decomposition:

$$

\text{2 C₃F₅CH₂OH + H₂CO₃ → C₇H₈F₁₀O₅ + 2 H₂O}

$$

The product is isolated via vacuum distillation (boiling point: 81°C at 1 atm).

Phosgene-Mediated Carbonate Formation

Acid-Catalyzed Esterification

Sulfuric Acid-Catalyzed Method

PFP and carbonic acid undergo direct esterification using concentrated H₂SO₄ as a catalyst:

$$

\text{2 C₃F₅CH₂OH + H₂CO₃ → C₇H₈F₁₀O₅ + 2 H₂O}

$$

Conditions

- Temperature : 40–60°C

- Molar Ratio (PFP:H₂CO₃) : 2.2:1 (excess PFP drives equilibrium)

- Catalyst Concentration : 5–10% v/v H₂SO₄

- Reaction Time : 12–24 hours

Post-reaction neutralization with NaHCO₃ and extraction with dichloromethane yields 65–70% product.

Enzymatic Synthesis

Lipase-Catalyzed Route

Immobilized Candida antarctica lipase B (CAL-B) facilitates esterification under mild conditions:

Parameters

- Solvent : tert-Butyl methyl ether

- Temperature : 30°C

- Enzyme Loading : 10% w/w

- Water Activity (a_w) : 0.2–0.3

This method achieves 55–60% conversion but offers advantages in selectivity and reduced byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | >95 | High-pressure H₂ handling | Industrial-scale |

| Phosgene-Mediated | 70–75 | 90–92 | Phosgene toxicity | Limited |

| Acid-Catalyzed | 65–70 | 85–88 | Corrosive catalysts | Pilot-scale |

| Enzymatic | 55–60 | 95–98 | Enzyme cost | Lab-scale |

Mechanistic Insights

Challenges and Optimization Strategies

Byproduct Formation

Catalyst Deactivation

Rh/Al₂O₃ loses activity after 5–7 cycles due to fluorine adsorption. Regeneration via calcination at 400°C restores 80% initial activity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The fluorine atoms in the pentafluoropropanol group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce simpler alcohols.

Scientific Research Applications

Derivatization Reagent

Pentafluoropropanol is widely used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analysis. It facilitates the detection of various compounds by converting carboxylic acids into more volatile derivatives, enhancing their detectability in complex mixtures.

- Case Study : A study demonstrated the use of pentafluoropropanol for the simultaneous analysis of cocaine and its metabolites in biological samples. The derivatization improved the sensitivity and specificity of the detection methods employed .

Fluorous Research Applications

The compound is utilized in fluorous chemistry for synthesizing fluorinated compounds. Its ability to generate fluorinated α-keto ethers through reactions with alkenes has expanded its application in organic synthesis.

- Example : The generation of trifluoromethyl ynamines from pentafluoropropanol has been explored as a method to convert aldehydes into α-trifluoromethyl-α,β-unsaturated amides, showcasing its versatility in synthetic organic chemistry .

Environmental Chemistry

Pentafluoropropanol is investigated for its role in environmental chemistry as a potential substitute for chlorofluorocarbons (CFCs). Its low toxicity profile makes it an attractive candidate for applications in cleaning agents and refrigerants.

- Research Insight : Studies have indicated that pentafluoropropanol exhibits lower toxicity compared to traditional CFCs, making it a safer alternative for industrial applications .

Toxicological Studies

Research has also focused on the toxicological aspects of pentafluoropropanol. For instance, studies have shown that while it is generally safe at low exposure levels, high concentrations can lead to adverse effects such as cardiotoxicity.

- Findings : In animal studies, exposure to high concentrations of pentafluoropropanol resulted in increased incidences of myocarditis, suggesting that careful handling and regulation are necessary when using this compound in industrial settings .

Mechanism of Action

The mechanism by which carbonic acid–2,2,3,3,3-pentafluoropropan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the pentafluoropropanol group can enhance the compound’s reactivity and stability. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key properties of 2,2,3,3,3-pentafluoropropan-1-ol and structurally related fluorinated compounds:

| Compound Name | CAS RN | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Functional Group |

|---|---|---|---|---|---|

| 2,2,3,3,3-Pentafluoropropan-1-ol | 422-05-9 | 150.04 | 81–83 | 1.505 | Alcohol (-OH) |

| Pentafluoropropionic acid | - | 164.03 | - | - | Carboxylic acid (-COOH) |

| 2,2,3,3,3-Pentafluoro-1-methoxypropan-1-ol | 59872-84-3 | - | - | - | Ether (-OCH₃), alcohol |

Notes:

- Pentafluoropropionic acid (C₃HF₅O₂): This carboxylic acid derivative shares the pentafluorinated C3 backbone but replaces the hydroxyl group with a carboxylic acid. It is expected to exhibit higher acidity (pKa ~0.5–1.5) compared to the alcohol due to the electron-withdrawing effect of fluorine and the -COOH group .

- 2,2,3,3,3-Pentafluoro-1-methoxypropan-1-ol : The methoxy substitution reduces hydrogen-bonding capacity compared to the parent alcohol, likely lowering boiling point and altering solubility .

Acidity and Reactivity

- Acidity: The pentafluoropropanol (CF₃CF₂CH₂OH) is significantly more acidic than non-fluorinated alcohols due to the strong electron-withdrawing effect of fluorine. Its pKa is estimated to be ~9–10, comparable to 2,2,2-trifluoroethanol (pKa ~12.4) but less acidic than pentafluorophenol (pKa ~5.5). In contrast, pentafluoropropionic acid is far more acidic (pKa ~0.5–1.5), akin to trifluoroacetic acid .

- Thermal Stability: Fluorinated alcohols generally exhibit higher thermal stability than their hydrocarbon analogs. The boiling point of CF₃CF₂CH₂OH (81–83°C) is elevated compared to non-fluorinated propanol (97°C for 1-propanol), attributed to increased molecular weight and dipole interactions .

Biological Activity

Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol (1/2) is a unique fluorinated alcohol that combines a carbonic acid moiety with a highly fluorinated propane backbone. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinct chemical properties and biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C₃H₃F₅O

- Molecular Weight : 150.05 g/mol

- Solubility : 21.9 g/L in water at 25°C

- Toxicity : Exhibits moderate toxicity in biological assays .

Biological Activity Overview

The biological activity of carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol has been investigated through various studies focusing on its interactions with biological systems.

- Hydrophobic Interactions : The presence of five fluorine atoms significantly alters the hydrophobicity of the compound, influencing its interaction with biological membranes and proteins .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Study 1: Interaction with Amino Acids

A study utilizing density functional theory explored the interactions between carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol and cysteine. The findings indicated that hydrogen bonding plays a significant role in the compound's interaction with sulfur-containing amino acids, which may affect protein folding and function .

Study 2: Toxicological Assessment

Research conducted on the toxicity of carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol showed moderate toxicity levels in vivo. The compound was metabolized in Sprague-Dawley rats with a noted elimination half-life of approximately 0.95 days for related perfluoroalkyl acids . This suggests potential persistence in biological systems.

Data Table: Comparison of Biological Activity

Applications

Carbonic acid--2,2,3,3,3-pentafluoropropan-1-ol has potential applications in:

- Pharmaceuticals : As an intermediate in drug synthesis due to its unique reactivity.

- Agrochemicals : Potential use as a pesticide or herbicide due to its biological activity.

Q & A

Q. What are the key physicochemical properties of 2,2,3,3,3-Pentafluoropropan-1-ol relevant to experimental design?

- Methodological Answer: Critical properties include a density of 1.505 g/mL at 25°C , boiling point 80–83°C , refractive index n20/D 1.288 , and molecular weight 150.04 g/mol . These parameters guide solvent selection, reaction temperature optimization, and purity assessment. Safety considerations include liver toxicity (STOT RE 2 classification) and handling precautions (e.g., PPE requirements) .

Q. How is 2,2,3,3,3-Pentafluoropropan-1-ol synthesized, and what purity standards are essential for research applications?

- Methodological Answer: While synthesis routes are not explicitly detailed in the evidence, purity standards (≥97% by GC) are critical for reproducibility. Contaminants like residual fluorinated byproducts may interfere with reactivity or spectroscopic analysis. Researchers should validate purity via chromatography (GC/HPLC) and cross-check with CAS 422-05-9 specifications .

Q. What are the primary research applications of 2,2,3,3,3-Pentafluoropropan-1-ol in academic settings?

- Methodological Answer: This compound is utilized as a fluorinated solvent in organic synthesis, particularly for stabilizing reactive intermediates or enhancing selectivity in acid-catalyzed reactions. Its high density and polarity make it suitable for phase-separation techniques. Applications in materials science (e.g., polymer modification) are also emerging .

Advanced Research Questions

Q. What experimental challenges arise when using 2,2,3,3,3-Pentafluoropropan-1-ol in fluorinated solvent systems, and how can they be mitigated?

- Methodological Answer: Challenges include hygroscopicity (leading to hydrolysis) and compatibility with glassware coatings. Mitigation strategies:

Q. How can computational modeling (e.g., COSMO-RS) predict the solvent behavior of 2,2,3,3,3-Pentafluoropropan-1-ol in multi-component reactions?

- Methodological Answer: COSMO-RS simulations can predict solubility parameters and solvation effects by modeling σ-profiles of the compound and reactants. For instance, its high fluorine content may reduce polarity mismatches in fluorophilic interactions. Validate predictions with experimental phase diagrams and partition coefficients .

Q. How do contradictions in toxicity data for 2,2,3,3,3-Pentafluoropropan-1-ol inform risk assessment in biological studies?

- Methodological Answer: Discrepancies in liver toxicity reports (STOT RE 2) may stem from exposure duration or metabolite variability. Researchers should:

Q. How can factorial design optimize reaction conditions for 2,2,3,3,3-Pentafluoropropan-1-ol-mediated transformations?

- Methodological Answer: Implement a 2<sup>k</sup> factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:

- Factors: Temperature (60°C vs. 80°C), solvent:substrate ratio (1:1 vs. 2:1).

- Response: Yield and enantiomeric excess (EE).

Use ANOVA to identify significant interactions and derive a predictive model for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.